NCX 1000

Description

Overview of Ursodeoxycholic Acid (UDCA) in Hepatobiliary Research

Ursodeoxycholic acid (UDCA), also known as ursodiol, is a secondary bile acid that constitutes only a small fraction of the total bile acids in humans. nih.gov Historically, it was first isolated from the dried bile of bears, a preparation used for centuries in traditional Chinese medicine to treat liver and biliary disorders. nih.gov Modern clinical research has validated its therapeutic benefits, leading to its approval by the U.S. Food and Drug Administration (FDA) as the only drug for the treatment of primary biliary cholangitis (PBC), a chronic autoimmune disease that destroys the small bile ducts in the liver. nih.govnih.gov

UDCA's therapeutic action in cholestatic liver diseases is multifaceted and not entirely understood, but several key mechanisms have been identified. nih.govaasld.org These include:

Cytoprotection : UDCA protects liver cells (hepatocytes) and bile duct cells (cholangiocytes) from damage caused by the accumulation of more toxic, hydrophobic bile acids. nih.govicepharma.comresearchgate.net By shifting the bile acid pool towards a more hydrophilic (water-soluble) composition, it reduces the detergent-like, membrane-damaging effects of toxic bile acids. nih.govaasld.org

Choleretic Effect : It stimulates the secretion of bile from the liver, a process known as choleresis. nih.govaasld.org This increased bile flow helps to flush out toxic bile acids and other waste products from the liver.

Immunomodulation : UDCA appears to have immunomodulatory properties, which are beneficial in autoimmune liver diseases like PBC. researchgate.net

Anti-apoptotic Effects : It can inhibit programmed cell death (apoptosis) in hepatocytes, which is often triggered by the buildup of toxic bile acids. researchgate.net

Clinically, treatment with UDCA has been shown to improve serum liver chemistry markers, such as bilirubin (B190676) and alkaline phosphatase, and can delay the histological progression of liver fibrosis and cirrhosis in patients with early-stage PBC. nih.govaasld.org Its utility is also being investigated for other hepatobiliary disorders, including primary sclerosing cholangitis (PSC) and cystic fibrosis-related liver disease. nih.govicepharma.com

Rationale for Nitric Oxide (NO) Moiety Integration in Hepatic Therapies

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes. Within the liver, NO plays a crucial role in maintaining vascular homeostasis. nih.gov It is primarily produced by the enzyme endothelial nitric oxide synthase (eNOS) located in the liver sinusoidal endothelial cells, which line the liver's smallest blood vessels. nih.gov This eNOS-derived NO is essential for regulating the vascular tone of the hepatic sinusoids, ensuring proper blood flow through the liver. nih.gov

In chronic liver diseases, particularly cirrhosis, there is a demonstrated impairment in the production of NO within the liver. pnas.org This deficiency, coupled with an increased contraction of hepatic stellate cells, contributes significantly to increased intrahepatic resistance—the primary cause of portal hypertension, a serious complication of cirrhosis. pnas.org Portal hypertension is responsible for the development of ascites (fluid in the abdomen) and variceal hemorrhage.

The rationale for integrating a nitric oxide (NO) moiety into a liver-targeting drug is to counteract this pathological NO deficiency. pnas.org The hypothesis is that by selectively delivering an NO donor to the liver, it is possible to restore local NO levels, thereby relaxing the hepatic sinusoids, reducing intrahepatic resistance, and lowering portal pressure. pnas.orgresearchgate.net This targeted delivery is crucial, as systemic administration of NO donors can cause undesirable widespread vasodilation and a drop in blood pressure. nih.gov Therefore, creating a hybrid molecule that combines a liver-specific compound with an NO-releasing group offers a promising therapeutic strategy to address the hemodynamic abnormalities of cirrhosis directly at their source. pnas.org

Historical Context and Development of NO-Releasing Bile Acid Conjugates

The development of NO-releasing bile acid conjugates emerged from the broader pharmaceutical strategy of creating hybrid drugs to improve therapeutic profiles. A key precedent was the development of NO-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs). pnas.org Research on these compounds demonstrated that adding an NO-releasing moiety to a parent drug could create a new chemical entity capable of transporting and releasing NO upon being metabolized. pnas.org

Building on this concept, researchers hypothesized that attaching an NO-releasing group to a molecule with an almost exclusive liver metabolism would enable the selective delivery of NO directly to the liver. pnas.org Ursodeoxycholic acid (UDCA) was an ideal candidate for this purpose due to its well-established hepatoprotective effects and its selective uptake and metabolism by hepatocytes. pnas.org

This led to the synthesis of NCX 1000, a novel compound designed to merge the therapeutic properties of UDCA with the vasodilatory effects of NO. pnas.org The expectation was that after oral administration, this compound would be absorbed and travel to the liver, where hepatic enzymes would cleave the molecule, releasing both UDCA and NO. pnas.org This targeted release was intended to compensate for the defective NO production in cirrhotic livers, thereby protecting against the development of portal hypertension. pnas.orgresearchgate.net Preclinical studies in animal models of cirrhosis supported this hypothesis, showing that this compound could selectively deliver NO to the liver, reduce portal pressure, and protect against fibrosis without causing systemic hypotension. pnas.orgnih.gov

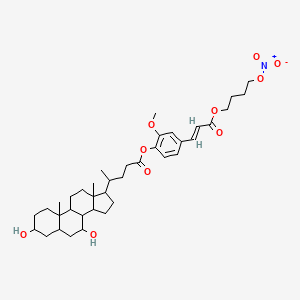

This compound: Nomenclature and Chemical Derivation as an NO-Ursodeoxycholic Acid Conjugate

This compound is a chemical entity created through the covalent linkage of an NO-releasing moiety to the parent compound, ursodeoxycholic acid (UDCA). pnas.org This molecular modification results in a new compound with a distinct chemical identity and pharmacological purpose.

The chemical derivation involves attaching the NO-releasing group to UDCA, transforming it into a prodrug that becomes active upon metabolism in the liver. pnas.org This strategic design aims to ensure that the vasodilatory effects of NO are localized to the hepatic circulation, minimizing systemic side effects. nih.gov

Below are the key chemical identifiers for this compound.

| Identifier | Value |

|---|---|

| Common Name | This compound |

| Systematic Name | 2-(Acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester pnas.org |

| Alternate Name | NO-Ursodeoxycholic acid ncats.io |

| Molecular Formula | C₃₈H₅₅NO₁₀ ncats.iochemscene.com |

| Molecular Weight | 685.844 g/mol ncats.io |

The structure of this compound is fundamentally that of UDCA with an appended side chain containing a nitrooxy group, which serves as the source of nitric oxide.

Properties

Molecular Formula |

C38H55NO10 |

|---|---|

Molecular Weight |

685.8 g/mol |

IUPAC Name |

[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |

InChI |

InChI=1S/C38H55NO10/c1-24(28-10-11-29-36-30(16-18-38(28,29)3)37(2)17-15-27(40)22-26(37)23-31(36)41)7-13-35(43)49-32-12-8-25(21-33(32)46-4)9-14-34(42)47-19-5-6-20-48-39(44)45/h8-9,12,14,21,24,26-31,36,40-41H,5-7,10-11,13,15-20,22-23H2,1-4H3/b14-9+ |

InChI Key |

WTAVOESJEWSDJC-NTEUORMPSA-N |

Isomeric SMILES |

CC(CCC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC1=C(C=C(C=C1)C=CC(=O)OCCCCO[N+](=O)[O-])OC)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Synonyms |

2-methyl-3-(2-((4-nitrooxybutyloxy)carbonyl)vinyl)phenyl ursodeoxycholic acid ester NCX 1000 NCX-1000 NCX1000 NO-UDCA |

Origin of Product |

United States |

Molecular Mechanisms of Action of Ncx 1000

Nitric Oxide (NO) Release Profile and Intracellular Generation

NCX 1000, chemically known as 2-(acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester, is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA) wikipedia.orgwikipedia.orgfishersci.at. This compound is designed to penetrate cell membranes, such as those of HepG2 cells, to facilitate the intracellular release of free NO and/or NO-derived compounds wikipedia.org. Research indicates that the intracellular formation of NO from this compound can be quantitatively assessed by measuring NO-specific fluorochrome DAF-DA and analyzing nitrite (B80452)/nitrate concentrations in cell supernatants wikipedia.orgfishersci.at.

A notable characteristic of this compound's NO release is its kinetics. Unlike conventional NO donors, such as S-nitroso-N-acetylpenicillamine (SNAP), this compound exhibits a slower yet sustained dissociation of its NO moiety from the UDCA backbone wikipedia.org. For instance, incubating HepG2 cells with 100 µM this compound led to a time-dependent increase in intracellular NO-related fluorescence and corresponding nitrite/nitrate concentrations wikipedia.org. This sustained release contributes to its biological activity, including an increase in hepatic cyclic guanosine (B1672433) monophosphate (cGMP) concentrations fishersci.cawikipedia.org.

Hepatic Selectivity of NO Delivery

A pivotal aspect of this compound's mechanism is its remarkable hepatic selectivity in NO delivery wikipedia.orgfishersci.cawikipedia.orgmims.comguidetopharmacology.orgakrivisbio.comnih.govnih.gov. The compound is almost exclusively metabolized by hepatocytes, thereby providing a targeted vehicle for delivering biologically active NO directly to liver cells wikipedia.orgfishersci.atfishersci.cawikipedia.orgmims.comguidetopharmacology.orgakrivisbio.comnih.gov. Preclinical investigations have demonstrated that administration of this compound results in an increase in liver nitrite/nitrate content and cGMP levels, without inducing detectable effects on systemic circulation or mean arterial pressure fishersci.cawikipedia.orgiiab.me. This selective delivery mechanism is attributed to its structural design, which incorporates UDCA as a carrier, although some discussions suggest that the ester bond at the 24-COOH position might influence hepatic targeting in clinical settings mims.com. Furthermore, hepatic stellate cells (HSCs) have been shown to metabolize this compound and release nitrite/nitrate, contributing to its liver-specific effects guidetopharmacology.orgakrivisbio.com.

Metabolism of this compound and NO-Derived Compound Formation

This compound is synthesized by conjugating an NO-releasing moiety to ursodeoxycholic acid guidetopharmacology.orgnih.gov. Its metabolism within hepatocytes is central to its therapeutic action, leading directly to the liberation of NO wikipedia.orgfishersci.atmims.comguidetopharmacology.orgakrivisbio.comnih.gov. This biotransformation yields NO-derived compounds, such as nitrite and nitrate, which are quantifiable in cell supernatants and liver tissue extracts wikipedia.orgfishersci.atfishersci.caguidetopharmacology.orgakrivisbio.com. The slow and sustained dissociation of the NO moiety from the UDCA carrier is a key feature of its metabolic profile wikipedia.org. Further evidence of its metabolism and NO-derived compound formation comes from experiments where exposure of HepG2 cell lysates, previously treated with this compound, to mercuric chloride (HgCl2) resulted in a measurable release of NO, indicating that NO was bound to cysteine groups within cellular proteins wikipedia.orgmacsenlab.com.

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects, in part, through the modulation of various cellular signaling pathways, notably its inhibitory action on caspases.

Inhibition of Caspase Activity

This compound functions as an antiapoptotic compound by acting as a direct inhibitor of caspase activity wikipedia.orgmacsenlab.comnih.govciteab.comciteab.comcohlife.orgmacsenlab.com. Studies have shown that this compound directly prevents the activation of multiple caspases wikipedia.orgmacsenlab.comciteab.commacsenlab.com. The inhibitory effect on caspase activity is directly linked to the release of NO from the compound's nitro moiety wikipedia.org. This inhibition is reversible, as demonstrated by experiments where the addition of dithiothreitol (B142953) (DTT), an agent known to remove thiol-bound NO groups from proteins, prevented the inhibitory effect of this compound on caspase activity wikipedia.orgmacsenlab.com.

This compound has been shown to specifically inhibit the activation of key caspases involved in apoptotic pathways, including caspase-3, caspase-8, and caspase-9 wikipedia.orgmacsenlab.comnih.govciteab.comcohlife.orgmacsenlab.com. In HepG2 cells, this compound demonstrated a concentration-dependent ability to prevent the increase in caspase 8, 9, and 3 activity induced by stimuli such as Jo2 wikipedia.orgmacsenlab.com. Furthermore, research indicates that this compound can inhibit the cleavage of procaspase-3 and procaspase-9, thereby preventing their activation into their active forms fishersci.at. This broad inhibition of proapoptotic caspases underscores its antiapoptotic potential wikipedia.orgmacsenlab.comciteab.commacsenlab.com.

The primary mechanism suggested for this compound's caspase inhibition is cysteine S-nitrosylation wikipedia.orgmacsenlab.comciteab.comcohlife.org. Nitric oxide is well-known for its ability to modify proteins that possess cysteine residues by inducing S-nitrosation of the thiol groups located within the enzyme's catalytic center nih.gov. All caspases contain a crucial cysteine residue within their active sites that is susceptible to S-nitrosylation uni.lu. This S-nitrosylation of caspases, including caspase-1, -3, and -9, has been directly correlated with their enzymatic inhibition in in vitro studies uni.lu. Experimental evidence supporting this mechanism includes observations that DTT, which reverses S-nitrosylation, prevents this compound-induced caspase inactivation wikipedia.orgmacsenlab.com. Additionally, the exposure of HepG2 cell lysates, after treatment with this compound, to HgCl2 (an agent that displaces NO from cysteine residues), resulted in a detectable release of NO, further substantiating the role of S-nitrosylation in its inhibitory action wikipedia.orgmacsenlab.com.

Table 1: Key Caspase Targets and Inhibition by this compound

| Caspase Type | Role in Apoptosis Pathway | Inhibition by this compound | Mechanism of Inhibition |

| Caspase-3 | Executioner caspase | Yes wikipedia.orgmacsenlab.comnih.govciteab.comcohlife.orgmacsenlab.com | S-nitrosylation of catalytic cysteine wikipedia.orgmacsenlab.comciteab.comcohlife.org |

| Caspase-8 | Initiator caspase | Yes wikipedia.orgmacsenlab.comnih.govciteab.comcohlife.orgmacsenlab.com | S-nitrosylation of catalytic cysteine wikipedia.orgmacsenlab.comciteab.comcohlife.org |

| Caspase-9 | Initiator caspase | Yes wikipedia.orgmacsenlab.comnih.govciteab.comcohlife.orgmacsenlab.com | S-nitrosylation of catalytic cysteine wikipedia.orgmacsenlab.comciteab.comcohlife.org |

Regulation of Cytokine and Inflammatory Mediator Release

This compound exerts significant influence on the release of various cytokines and inflammatory mediators, playing a crucial role in mitigating inflammatory responses.

Research indicates that this compound can modulate the production of key pro-inflammatory cytokines. Specifically, this compound has been shown to attenuate the accumulation of interferon-gamma (IFN-γ) mRNA in the liver, an effect observed in experimental models of liver injury induced by acetaminophen (B1664979) (APAP) nih.gov. While direct evidence for the down-regulation of interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) production by this compound was not explicitly detailed in the provided research findings, these cytokines are recognized as pleiotropic pro-inflammatory mediators involved in immune responses and inflammatory diseases cuhk.edu.cnuclouvain.be.

This compound demonstrates a notable ability to suppress the release of tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1), two critical inflammatory mediators. In studies involving hepatic stellate cells (HSCs), this compound was found to inhibit the release of MCP-1 induced by TNF-α and IFN-γ stimulation eas-society.org. Furthermore, in experimental models of nonalcoholic steatohepatitis (NASH), treatment with this compound (at 30 mg/kg) completely suppressed increases in TNF-α levels nih.gov. The compound also attenuated liver TNF-α mRNA accumulation caused by APAP intoxication nih.gov. These findings highlight this compound's role in mitigating inflammatory cascades by reducing the levels of these potent pro-inflammatory molecules.

Table 1: Effects of this compound on Key Inflammatory Mediators

| Inflammatory Mediator | Effect of this compound Treatment | Experimental Context | Source |

| IFN-γ mRNA | Attenuated accumulation | APAP-induced liver injury in mice | nih.gov |

| TNF-α | Suppressed increases | NASH in rats | nih.gov |

| TNF-α mRNA | Attenuated accumulation | APAP-induced liver injury in mice | nih.gov |

| MCP-1 | Inhibited release | TNF-α and IFN-γ stimulated HSCs | eas-society.org |

Influence on cGMP Levels in Hepatic Cells

Table 2: Impact of this compound on Liver cGMP Levels

| Parameter | Effect of this compound Treatment | Experimental Context | Source |

| cGMP levels | Increased | Liver homogenates in treated animals | frontiersin.orgnih.gov |

Impact on Oxidative Stress and Antioxidant Pathways

This compound also plays a significant role in ameliorating oxidative stress by modulating antioxidant pathways.

Lipid peroxidation, a process indicative of oxidative damage to cell membranes, is significantly reduced by this compound. In an experimental model of NASH in rats, treatment with this compound (at 30 mg/kg) led to a decrease in lipid peroxidation nih.gov. This effect underscores its antioxidant properties and its ability to protect hepatic cells from oxidative injury. This compound has also been shown to protect against amiodarone-induced lipid peroxidation in an in vitro model.

Table 3: Effects of this compound on Oxidative Stress Markers

| Oxidative Stress Marker | Effect of this compound Treatment | Experimental Context | Source |

| Lipid Peroxidation | Decreased | NASH in rats | nih.gov |

| Lipid Peroxidation | Reduced | Amiodarone-induced NASH-like in vitro model | |

| Superoxide Anion (O2∙-) Release | Decreased | NASH in rats | |

| Superoxide Anion Production | Reduced | Amiodarone-induced NASH-like in vitro model |

Preclinical Research Models and Methodologies

In Vitro Cellular Models for NCX 1000 Investigation

The preclinical assessment of this compound has utilized a range of in vitro cellular models to elucidate its mechanisms of action at a subcellular level. These models have been instrumental in understanding the compound's direct effects on liver cells, independent of systemic physiological influences.

Hepatocyte Culture Systems

Primary cultures of hepatocytes have been a important model for investigating the direct protective effects of this compound on the liver's parenchymal cells. In studies examining acetaminophen (B1664979) (APAP)-induced hepatotoxicity, isolated mouse hepatocytes have been exposed to this compound. These in vitro studies have demonstrated that this compound directly protects hepatocytes from injury caused by APAP. nih.gov The compound is metabolized by hepatocytes, leading to the selective release of nitric oxide (NO) directly within these cells. nih.gov

Hepatic Stellate Cell (HSC) Culture Systems

Hepatic stellate cells (HSCs), the primary cell type involved in liver fibrosis, have been another critical in vitro model for evaluating this compound. Studies have shown that HSCs are capable of metabolizing this compound. nih.govnih.gov This metabolic activity is significant as activated HSCs are known to exhibit prominent contractile activity, a key factor in the development of portal hypertension. nih.gov In culture systems, this compound has been shown to inhibit the contraction of HSCs, a dynamic component of increased intrahepatic resistance. nih.govnih.govbioworld.com This effect is attributed to the release of NO within the liver microenvironment. nih.gov

Studies on Apoptosis and Necrosis Induction

The protective effects of this compound against programmed cell death (apoptosis) and uncontrolled cell death (necrosis) have been extensively studied in hepatocyte cultures. In models of APAP-induced liver injury, exposure of hepatocytes to APAP leads to a time-dependent progression from apoptosis to necrosis. nih.gov Specifically, apoptotic features are predominant in the early phase (1–8 hours), while necrosis becomes more prevalent in the later stages (8–24 hours). nih.gov

Research has shown that this compound can reduce apoptosis and prevent the transition to necrosis in a concentration-dependent manner. nih.gov This protective mechanism is linked to the maintenance of mitochondrial integrity. nih.gov In contrast, ursodeoxycholic acid (UDCA), the parent compound of this compound, did not demonstrate the same protective effects against the transition from apoptosis to necrosis. nih.gov

| Treatment | Cell Death Pathway | Timeframe | Effect of this compound |

|---|---|---|---|

| APAP | Apoptosis (Annexin V+/PI−) | Early Phase (1-8 hours) | Reduced |

| APAP | Apoptosis & Necrosis (Annexin V+/PI+) | Late Phase (up to 24 hours) | Reduced transition from apoptosis to necrosis |

Assessment of Intracellular NO Formation and Nitrite (B80452)/Nitrate Release

The capacity of this compound to deliver NO to liver cells has been confirmed through direct measurements in in vitro systems. When isolated hepatocytes are exposed to this compound, there is a concentration- and time-dependent formation of NO. nih.gov For instance, at a concentration of 50 μM, this compound was found to release approximately 200 nM of NO at a steady state. nih.gov No detectable NO was measured in hepatocytes incubated with UDCA alone. nih.gov

Similarly, in cultures of hepatic stellate cells, incubation with this compound resulted in a time-dependent increase in NO-related intracellular fluorescence and the release of nitrite/nitrate into the cell supernatants. unifi.itresearchgate.net This demonstrates that HSCs can directly metabolize this compound to release NO. nih.govbioworld.comunifi.it The measurement of nitrite and nitrate, stable oxidation products of NO, serves as an indirect indicator of NO production. nih.govnih.gov

| Cell Type | Compound | Measurement | Observation |

|---|---|---|---|

| Hepatocytes | This compound (50 μM) | Intracellular NO | ~200 nM release at steady state |

| Hepatic Stellate Cells | This compound | Nitrite/Nitrate in supernatant | Time-dependent increase |

| Hepatic Stellate Cells | This compound | Intracellular NO-related fluorescence | Time-dependent increase |

Enzyme Activity Assays (e.g., Caspases, eNOS)

The anti-apoptotic effects of this compound are further supported by findings related to caspase activity. In studies of APAP-induced hepatotoxicity, the progression to apoptosis is associated with the cleavage of procaspase-3 and -9. nih.gov Treatment with a direct NO-donor has been shown to prevent caspase activation in primary hepatocyte cultures, suggesting that the NO released from this compound is responsible for its caspase-inhibiting effects. nih.gov

While direct assays of endothelial nitric oxide synthase (eNOS) activity in response to this compound in vitro have not been extensively detailed in the provided context, the pathology of portal hypertension, a key target for this compound, is linked to impaired eNOS function in the cirrhotic liver. nih.govnih.govbioworld.com The therapeutic strategy of this compound is to bypass this impaired endogenous NO production by directly supplying NO to the liver. nih.gov

In Vivo Animal Models for this compound Efficacy Studies

A variety of in vivo animal models have been employed to investigate the therapeutic efficacy of this compound in clinically relevant scenarios of liver disease. These models have been crucial in demonstrating the compound's protective effects and its potential for treating complex liver pathologies.

One of the key models used is the acetaminophen (APAP)-induced acute liver failure model in mice. nih.gov In this model, administration of this compound has been shown to significantly reduce mortality and improve liver histopathology. nih.gov Notably, this compound was effective even when administered in a therapeutic manner, i.e., after the initial toxic insult. nih.gov

Another important model is the concanavalin (B7782731) A-induced liver injury model in mice, which mimics T-cell-mediated autoimmune hepatitis. nih.govbiocytogen.com

Furthermore, the efficacy of this compound in the context of chronic liver disease and portal hypertension has been evaluated in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis. nih.govnih.govbioworld.com In these studies, while both this compound and its parent compound UDCA reduced liver collagen deposition, only this compound was able to prevent the formation of ascites and reduce intrahepatic resistance. nih.govnih.govbioworld.com This highlights the crucial role of the NO-releasing moiety of this compound in addressing the dynamic component of portal hypertension. nih.gov this compound administration almost completely reverted the portal hypertension induced by CCl4. nih.gov

| Animal Model | Disease Modeled | Key Findings for this compound |

|---|---|---|

| Acetaminophen (APAP)-induced liver injury (mice) | Acute Liver Failure | Reduced mortality, improved liver histopathology |

| Concanavalin A-induced liver injury (mice) | Autoimmune Hepatitis | Protective effects demonstrated |

| Carbon Tetrachloride (CCl4)-induced liver fibrosis (rats) | Liver Fibrosis and Portal Hypertension | Prevented ascites formation, reduced intrahepatic resistance, reverted portal hypertension |

Models of Liver Injury and Inflammation

Studies utilizing established models of acute liver injury have underscored the hepatoprotective properties of this compound, particularly in immune-mediated and apoptosis-driven pathologies.

Concanavalin A (Con A)-induced Liver Injury

In a murine model of autoimmune hepatitis induced by Concanavalin A (Con A), this compound has shown protective effects against liver damage. Con A administration leads to the accumulation of CD4+ T lymphocytes in the liver and upregulation of FasL expression, resulting in cytotoxicity. Treatment with this compound was found to mitigate this liver injury. The protective mechanism involves the inhibition of key inflammatory and apoptotic pathways. Specifically, this compound administration was associated with a reduction in the release of pro-inflammatory cytokines such as IL-1β, IL-18, and IFN-γ. Furthermore, it demonstrated an ability to inhibit the activation of caspases 3, 8, and 9, which are crucial mediators of apoptosis.

Fas Agonistic Antibody (Jo2)-induced Liver Injury

Similar protective effects were observed in a model of liver injury induced by the Fas agonistic antibody, Jo2. This model mimics Fas-mediated apoptosis, a key process in various liver diseases. Co-treatment with this compound significantly protected against the liver damage induced by Jo2. This protection was evidenced by a notable reduction in plasma levels of aspartate aminotransferase (AST), a key marker of liver cell injury. Mechanistically, this compound was shown to inhibit the activation of caspase-8, a critical initiator caspase in the Fas signaling pathway.

| Parameter | Jo2 Alone | Jo2 + this compound | Observation |

|---|---|---|---|

| AST Plasma Levels | Marked Increase | ~50-60% Reduction | This compound significantly lowers liver enzyme levels. |

| Caspase-8-like Activity | ~6- to 8-fold Increase | Activation Prevented | This compound inhibits a key apoptotic enzyme. |

Acetaminophen (APAP)-induced Acute Liver Failure

In a mouse model of acetaminophen (APAP)-induced acute liver failure, this compound demonstrated a significant protective effect, even when administered therapeutically after the toxic insult. nih.gov Administration of this compound two hours after APAP intoxication led to a reduction in mortality, improved liver histopathology, and prevented the accumulation of inflammatory and pro-apoptotic markers in the liver, including IFN-γ, TNF-α, Fas/Fas ligand, and inducible nitric oxide synthase (iNOS) mRNA. nih.gov In vitro studies on primary mouse hepatocytes revealed that this compound protected against APAP-induced mitochondrial dysfunction and the subsequent transition from apoptosis to necrosis. nih.gov

| Parameter | APAP Alone | APAP + this compound (2h post-APAP) | Observation |

|---|---|---|---|

| Mortality Rate | 60% | 25% | This compound significantly improves survival. nih.gov |

| Liver Histopathology | Severe Damage | Improved | This compound mitigates liver tissue damage. nih.gov |

Models of Chronic Liver Disease and Fibrosis

The therapeutic potential of this compound extends to chronic liver conditions, where it has shown promise in mitigating fibrosis and the hallmarks of nonalcoholic steatohepatitis.

Carbon Tetrachloride (CCl4)-induced Cirrhosis and Fibrosis

In a rat model of liver fibrosis and cirrhosis induced by chronic administration of carbon tetrachloride (CCl4), this compound demonstrated significant anti-fibrotic and protective effects. unifi.it While both this compound and its parent compound, ursodeoxycholic acid (UDCA), were found to reduce liver collagen deposition, only this compound was effective in preventing the formation of ascites, a common complication of advanced cirrhosis. unifi.it Furthermore, this compound was shown to reduce intrahepatic resistance, a key factor in the development of portal hypertension. unifi.it

| Parameter | CCl4 Alone | CCl4 + this compound | Observation |

|---|---|---|---|

| Liver Collagen Deposition | Increased | Reduced | This compound shows anti-fibrotic activity. unifi.it |

| Ascite Formation | Present | Prevented | This compound protects against a key complication of cirrhosis. unifi.it |

Experimental Nonalcoholic Steatohepatitis (NASH) Models

In a rat model of nonalcoholic steatohepatitis (NASH) induced by a high-fat diet, this compound demonstrated therapeutic efficacy in reversing key features of the disease. nih.gov Treatment with this compound improved liver histology, decreased lipid peroxidation, and suppressed increases in lactate (B86563) dehydrogenase (LDH) release, plasma insulin, and tumor necrosis factor-alpha (TNF-α). nih.gov It also normalized liver weight and glutathione (B108866) levels. nih.gov Notably, the combination of a lower dose of this compound with vitamin E showed comparable efficacy to a higher dose of this compound alone, suggesting a potential for synergistic effects. nih.gov

| Parameter | NASH Control | NASH + this compound | Observation |

|---|---|---|---|

| Liver Histology | Characteristic NASH features | Improved | This compound reduces liver damage. nih.gov |

| Lipid Peroxidation | Increased | Decreased | This compound exhibits antioxidant effects. nih.gov |

| Plasma TNF-α | Increased | Suppressed | This compound shows anti-inflammatory properties. nih.gov |

Models of Portal Hypertension

Portal hypertension is a severe complication of chronic liver diseases, primarily driven by increased intrahepatic resistance to blood flow. nih.gov Preclinical investigations into the effects of this compound have commonly employed rodent models of liver cirrhosis induced by chronic administration of carbon tetrachloride (CCl4). nih.govnih.govbioworld.com This well-established method induces liver fibrosis, nodules, and hemodynamic changes that mimic human cirrhosis and portal hypertension. nih.gov

A critical factor in portal hypertension is the elevated resistance within the liver's circulatory system. nih.gov Studies in CCl4-induced cirrhotic rat models have demonstrated that this compound can significantly reduce intrahepatic resistance. nih.govnih.gov When the portal veins of cirrhotic livers from rats were perfused, those treated with this compound showed a near-complete reversal of the portal hypertension induced by CCl4. nih.gov Specifically, incremental increases in perfusion flow did not lead to a rise in portal perfusion pressure in the this compound-treated group, a stark contrast to the untreated and UDCA-treated groups where pressure increased significantly with flow. nih.gov

This effect is attributed to the ability of this compound to act as a liver-selective NO donor. nih.gov The compound is metabolized by liver cells, including hepatocytes and hepatic stellate cells (HSCs), to release NO directly into the liver microcirculation. nih.govnih.gov This localized release of NO helps to counteract the reduced NO availability seen in cirrhotic livers, leading to vasodilation and a decrease in the dynamic component of intrahepatic resistance. nih.govnih.gov Furthermore, this compound has been shown to directly modulate and reverse the contraction of HSCs, which are key contributors to increased intrahepatic resistance. nih.govbioworld.com

Ascites, the accumulation of fluid in the abdominal cavity, is a hallmark of advanced liver cirrhosis and portal hypertension. nih.gov In the CCl4-induced cirrhosis model in rats, long-term administration of the toxin led to the development of ascites in a majority of the animals. nih.gov Treatment with this compound was shown to significantly reduce the incidence of ascites. nih.gov One study reported a decrease in the percentage of animals with ascites from 75% in the control cirrhotic group to 28.5% in the this compound-treated group. nih.gov This protective effect against ascites formation is a direct consequence of the reduction in portal pressure. nih.gov

Comparative Preclinical Studies with Ursodeoxycholic Acid (UDCA)

To distinguish the effects of the novel NO-releasing moiety from its parent compound, several preclinical studies have directly compared this compound with UDCA. nih.govbioworld.comnih.gov In the CCl4 model of liver cirrhosis, both this compound and UDCA demonstrated similar antifibrotic effects, reducing liver collagen deposition. nih.govnih.govbioworld.com

However, a clear distinction emerged in their hemodynamic effects. While both compounds addressed the fibrotic component, only this compound was effective in preventing the development of portal hypertension and ascites. nih.govnih.govbioworld.com UDCA-treated animals showed no significant reduction in portal perfusion pressure or the incidence of ascites compared to the untreated cirrhotic group. nih.gov This key difference highlights that the benefits of this compound on portal hemodynamics are attributable to its NO-donating properties, which UDCA lacks. researchgate.netnih.gov

In a different preclinical model focused on nonalcoholic steatohepatitis (NASH), this compound and UDCA showed comparable efficacy in improving liver histology and reducing oxidative stress. nih.govnih.gov

| Parameter | Effect of this compound | Effect of UDCA | Reference |

|---|---|---|---|

| Liver Fibrosis / Collagen Deposition | Reduced | Reduced | nih.govnih.govbioworld.com |

| Intrahepatic Resistance / Portal Perfusion Pressure | Significantly Reduced | No Significant Effect | nih.govnih.gov |

| Ascites Formation | Significantly Reduced | No Significant Effect | nih.govbioworld.com |

| Hepatic Stellate Cell (HSC) Contraction | Inhibited / Reversed | No Effect | nih.govbioworld.com |

Synergistic Effects with Antioxidants (e.g., Vitamin E) in Preclinical Models

The therapeutic potential of combining this compound with antioxidants has been explored in a rat model of NASH. nih.govnih.gov In this model, a lower dose of this compound, which was less effective on its own, was administered in combination with Vitamin E. nih.gov

The study found that the combination of the lower dose of this compound with Vitamin E resulted in efficacy comparable to that of a higher dose of this compound alone. nih.govnih.govresearchgate.net This enhanced effect was observed across several parameters, including improvements in liver histology, reduction of oxidative stress, and normalization of inflammatory markers. nih.gov These findings suggest that the antioxidant properties of Vitamin E can potentiate the cytoprotective and anti-inflammatory effects of this compound, demonstrating a synergistic relationship in the context of experimental NASH. nih.govresearchgate.net

| Treatment Group | Liver Histology Improvement | Oxidative Stress Reduction | Anti-inflammatory Effect | Reference |

|---|---|---|---|---|

| This compound (Higher Dose) | Significant | Significant | Significant | nih.govnih.gov |

| This compound (Lower Dose) | Less Efficient | Less Efficient | Less Efficient | nih.govnih.gov |

| This compound (Lower Dose) + Vitamin E | Comparable to Higher Dose | Comparable to Higher Dose | Comparable to Higher Dose | nih.govnih.govresearchgate.net |

| UDCA | Significant (Similar to Higher Dose this compound) | Significant | Significant | nih.govnih.gov |

Pharmacological Classifications and Targets

Classification as a Liver-Specific Nitric Oxide Donor

NCX 1000 is classified as a liver-specific nitric oxide (NO) donor compound. nih.govciteab.com This classification is crucial as it highlights the compound's ability to selectively release NO within the liver microcirculation, aiming to achieve therapeutic effects without causing systemic vasodilation, a common drawback of conventional NO donors. uni.luthermofisher.comciteab.com Preclinical studies have demonstrated that administration of this compound leads to increased concentrations of nitrite (B80452)/nitrate (NO metabolites) and cyclic guanosine (B1672433) monophosphate (cGMP) specifically in the liver, indicating its targeted NO-donating activity. uni.luciteab.comwikipedia.org This selective delivery mechanism is designed to reduce intrahepatic resistance without adversely affecting systemic circulation. uni.luthermofisher.comciteab.com

Endogenous Metabolite Derivation

This compound is a synthetic derivative of ursodeoxycholic acid (UDCA). nih.govciteab.comuni.luthermofisher.comciteab.comscribd.comwikipedia.orgfishersci.nofishersci.ptciteab.com UDCA is an endogenous bile acid that is selectively metabolized by hepatocytes, the primary cells of the liver. thermofisher.comfishersci.nofishersci.ptcohlife.org The chemical structure of this compound is formed by adding an NO-releasing moiety to UDCA, creating a novel chemical entity designed to leverage UDCA's liver-targeting properties for localized NO release. thermofisher.comwikipedia.orgfishersci.nofishersci.pt Its origin from an endogenous metabolite underscores a strategy to achieve targeted therapeutic action within the hepatic system. nih.govciteab.com

Modulation of Hepatic Cell Functions

This compound exerts its therapeutic effects primarily by modulating various functions of hepatic cells, particularly hepatic stellate cells (HSCs), which play a critical role in liver fibrosis and intrahepatic resistance. The compound's actions are largely mediated through its NO-releasing properties. wikipedia.orgfishersci.nofishersci.pt

Detailed Research Findings on Hepatic Cell Modulation:

| Hepatic Cell/Function | Effect of this compound | Mechanism/Context | Source |

| Hepatic Stellate Cells (HSCs) | Reduces contraction | Counteracts increased intrahepatic resistance in cirrhotic liver. | nih.govwikipedia.orgfishersci.nofishersci.pt |

| Inhibits MCP-1 release | Reduces inflammatory and fibrogenic responses in activated HSCs. | nih.govwikipedia.orgfishersci.pt | |

| Metabolizes this compound and releases nitrite/nitrate | Direct evidence of NO release and activity within HSCs. | fishersci.nofishersci.pt | |

| Liver Protection/Anti-fibrotic Effects | Prevents ascites formation | Contributes to amelioration of portal hypertension. | nih.govfishersci.nofishersci.pt |

| Reduces collagen deposition | Attenuates liver fibrosis in models of chronic liver injury (e.g., CCl4-treated rats). | nih.govfishersci.nofishersci.pt | |

| Ameliorates portal hypertension | Lowers norepinephrine-induced intrahepatic resistance. | nih.govciteab.comthermofisher.comciteab.com | |

| Protects against acute liver failure and mitochondrial dysfunction | Demonstrated in models of acetaminophen (B1664979) (APAP) intoxication. | wikipedia.org | |

| Improves liver histopathology | Reduces liver toxicity and mortality in APAP-induced injury. | wikipedia.org | |

| Attenuates iNOS expression | Observed in APAP-induced liver injury models. | wikipedia.org | |

| General NO-dependent Mechanism | Increases nitrite/nitrate and cGMP concentrations in liver | Confirms NO donor activity and activation of downstream signaling pathways. | citeab.comwikipedia.orgwikipedia.orgfishersci.nofishersci.pt |

These findings indicate that this compound's ability to selectively deliver NO to the liver allows it to directly influence key cellular processes involved in liver disease progression, offering a targeted approach to mitigate hepatic dysfunction.

Potential Targets Beyond Liver Pathophysiology (based on NO-releasing properties, but not directly this compound related from initial results, caution in scope)

While nitric oxide (NO) is a ubiquitous signaling molecule involved in a wide array of physiological processes throughout the body, including vasodilation, neurotransmission, and immune modulation, this compound is specifically designed as a liver-targeted NO donor. uni.luthermofisher.comciteab.com The primary aim of its design is to selectively deliver NO to the liver to address intrahepatic pathologies without causing systemic effects. uni.luthermofisher.comciteab.com Therefore, any potential targets beyond liver pathophysiology, while relevant to NO-releasing compounds in general, are not directly associated with the intended therapeutic profile or observed preclinical liver-specific actions of this compound. Its defining characteristic and therapeutic advantage stem from its intended liver-specificity, contrasting with other NO donors that may have undesired systemic effects. uni.luthermofisher.com

Theoretical Implications and Future Research Directions in Preclinical Contexts

Understanding the Role of NO Bioavailability in Liver Pathologies

Nitric oxide (NO) plays a crucial and complex role in both the physiology and pathophysiology of the liver nih.gov. Endothelial NO synthase (eNOS) constitutively expressed in liver sinusoidal endothelial cells (LSECs) produces small amounts of NO that are vital for maintaining vascular homeostasis, controlling intrahepatic sinusoidal vascular tone, and regulating blood flow nih.gov. This eNOS-derived NO is generally protective against liver disease development nih.gov.

Conversely, in pathological conditions, inducible NO synthase (iNOS) is upregulated in various liver cells, including LSECs, hepatocytes, Kupffer cells, and hepatic stellate cells (HSCs), leading to the production of large amounts of NO nih.gov. This iNOS-derived NO often contributes to pathological processes, acting as a major source of reactive nitrogen species (RNS) and promoting inflammation, cell apoptosis, and DNA damage nih.gov.

In chronic liver diseases, such as cirrhosis, there is often a reduced production of NO due to impaired enzymatic function of liver eNOS, despite potentially increased NO levels in the systemic vasculature researchgate.netpnas.orgersnet.org. This deficiency of NO in the cirrhotic liver contributes to increased intrahepatic resistance and portal hypertension researchgate.netpnas.orgnih.gov. The loss of NO bioavailability in the hepatic microcirculation contrasts with an increase in systemic NO production, which can lead to hyperdynamic circulatory syndrome ersnet.org. Therefore, strategies that restore or enhance NO bioavailability specifically within the liver microenvironment are considered crucial for therapeutic intervention in liver pathologies researchgate.netnih.govnih.gov.

Exploration of NO-Mediated Regulation of Apoptotic and Inflammatory Pathways

NO exerts a bifunctional role in regulating cell death and proliferation, with both proapoptotic and antiapoptotic effects reported in cultured primary hepatocytes jcu.czelsevier.esahajournals.org. However, many reports indicate that NO primarily inhibits apoptosis, particularly in models of inflammation and cholestasis jcu.cz. This antiapoptotic function is often mediated through the inhibition of caspase activity and activation, either directly via S-nitrosylation or indirectly through a cGMP-dependent pathway jcu.czahajournals.orgpnas.org.

NCX 1000, as an NO-releasing compound, has demonstrated protective effects against liver damage by inhibiting both proapoptotic and proinflammatory branches of the caspase superfamily pnas.org. In murine models of autoimmune hepatitis, this compound, but not UDCA, protected against liver injury, inhibited the release of pro-inflammatory cytokines such as IL-1β, IL-18, and IFN-γ, and suppressed the activation of caspases 3, 8, and 9 pnas.org. Studies on HepG2 cells showed that this compound directly prevented multiple caspase activation, leading to intracellular NO formation and a DTT-reversible inhibition of proapoptotic caspases, suggesting cysteine S-nitrosylation as a primary mechanism pnas.org.

The anti-inflammatory properties of this compound extend to modulating the immune response and inhibiting the release of monocyte chemotactic protein-1 (MCP-1) from hepatic stellate cells (HSCs) stimulated with TNF-α and IFN-γ ontosight.ainih.gov. This suggests that this compound-derived NO can directly impact the inflammatory cascade within the liver, contributing to its hepatoprotective effects nih.gov.

Development of Next-Generation Liver-Targeted NO Donors

The concept of liver-targeted NO donors, exemplified by this compound, aims to overcome the limitations of conventional NO donors, which can cause systemic hypotension due to widespread vasodilation researchgate.netnih.gov. This compound is designed to be stable in the bloodstream and release NO slowly, minimizing systemic effects, while being almost exclusively metabolized in the liver to deliver NO directly to hepatic cells researchgate.netpnas.orgnih.gov. This liver-specific delivery is crucial for treating conditions like portal hypertension without exacerbating systemic vasodilatation nih.gov.

Despite the promising preclinical results of this compound in ameliorating portal hypertension, a clinical trial failed to show a significant reduction in portal pressure, possibly due to low selectivity or differences between animal and human responses nih.govjpp.krakow.plresearchgate.netnih.gov. This highlights the ongoing need for developing more advanced liver-targeted NO donors.

Next-generation NO donors are being developed to improve liver specificity and efficacy. For instance, UDCA-Thr-NO, a novel liver-specific NO-donor, has shown promise in protecting against liver injuries by leveraging bile acid-mediated transportation and selective NO release within the liver nih.gov. This compound is reported to be more stable and possess better liver-targeting properties compared to this compound, as the NO-releasing moiety in this compound was conjugated at a position (24-COOH) essential for UDCA's liver-specific metabolism, potentially causing a loss of hepatic-targeting effects nih.gov. Future research in this area focuses on optimizing the chemical structure to ensure precise and efficient NO delivery to specific liver cell types, such as LSECs, which are critical for regulating intrahepatic vascular tone and may benefit more from targeted NO delivery than hepatocytes nih.govresearchgate.net.

Investigating the Specificity of this compound's Action Compared to Other NO Donors

This compound differentiates itself from other NO donors primarily through its liver-specific delivery and slow NO release kinetics researchgate.netpnas.orgnih.gov. Unlike conventional nitrates that can cause significant arterial pressure reduction, this compound's metabolism is almost exclusively confined to the liver, allowing for localized NO delivery researchgate.netpnas.org. This targeted action is critical for mitigating the systemic hemodynamic side effects often associated with non-specific NO donors nih.gov.

Preclinical studies have directly compared this compound with its parent compound, UDCA, and other NO donors like S-nitroso-N-acetylpenicillamine (SNAP). While both this compound and UDCA reduced liver collagen deposition in CCl4-induced cirrhotic rats, only this compound prevented ascites formation and reduced intrahepatic resistance researchgate.netpnas.orgnih.gov. This indicates that the NO-releasing property of this compound is responsible for its unique effects on portal hypertension and hepatic stellate cell (HSC) contraction researchgate.netnih.govnih.gov. This compound inhibited HSC contraction and exerted a relaxing effect similar to SNAP, and HSCs were capable of metabolizing this compound to release nitrite (B80452)/nitrate researchgate.netnih.gov. In contrast, UDCA had no effect on HSC contraction, NO generation, or cytokine-induced MCP-1 release nih.gov.

Furthermore, this compound's ability to increase liver nitrite/nitrate content and cGMP levels, without affecting systemic arterial pressure, underscores its liver-selective NO donor behavior nih.govnih.gov. This specificity in counteracting the effects of endogenous vasoconstrictors on hepatic vascular tone is a key advantage nih.gov.

Elucidating the Full Spectrum of this compound's Preclinical Antifibrotic Mechanisms

This compound exhibits a multifaceted preclinical antifibrotic profile, primarily through its NO-releasing capabilities and the inherent properties of its UDCA backbone. Its antifibrotic mechanisms include:

Reduction of Collagen Deposition : In models like CCl4-induced cirrhosis, this compound significantly reduced liver collagen deposition, similar to UDCA, indicating a shared antifibrotic effect on extracellular matrix accumulation researchgate.netpnas.orgnih.gov.

Inhibition of Hepatic Stellate Cell (HSC) Contraction and Activation : A key mechanism involves the inhibition of HSC contraction, which contributes to increased intrahepatic resistance in cirrhotic livers researchgate.netpnas.org. This compound, unlike UDCA, directly inhibits HSC contraction and releases NO within these cells researchgate.netnih.gov. Activated HSCs are central to fibrogenesis, transforming into myofibroblast-like cells that produce extracellular matrix nih.govfrontiersin.org. By inhibiting HSC activation and contraction, this compound directly targets a critical driver of fibrosis researchgate.netnih.gov.

Modulation of Inflammatory Pathways : this compound down-regulates systemic and liver cytokine responses. It has been shown to reduce plasma levels of IL-1β, IL-18, and IFN-γ, and inhibit MCP-1 release from HSCs, thereby mitigating the inflammatory environment that promotes fibrosis pnas.orgnih.gov.

Anti-apoptotic Effects : this compound protects against liver damage by inhibiting the proapoptotic branches of the caspase superfamily, including caspases 3, 8, and 9. This effect is mediated by intracellular NO formation and cysteine S-nitrosylation of proapoptotic caspases pnas.org. Preventing hepatocyte apoptosis is a crucial strategy in reducing liver injury and subsequent fibrotic progression nih.gov.

Reduction of Portal Hypertension : Beyond direct antifibrotic effects, this compound significantly reduces intrahepatic resistance and portal pressure, preventing ascites formation in animal models of cirrhosis researchgate.netpnas.orgmedchemexpress.comnih.gov. This is attributed to its ability to modulate both anatomical and dynamic components of portal hypertension, including HSC contraction researchgate.netpnas.org.

Antioxidant Properties : this compound has demonstrated antioxidant properties, reducing oxidative stress in models of liver disease ontosight.ainih.gov. Oxidative stress is a significant contributor to liver injury and fibrosis tesisenred.net.

These mechanisms collectively contribute to this compound's preclinical efficacy in ameliorating liver fibrosis and its associated complications.

Further Preclinical Characterization of this compound in Diverse Liver Disease Models

Extensive preclinical characterization of this compound has been conducted across various models of liver disease, demonstrating its broad therapeutic potential:

Carbon Tetrachloride (CCl4)-Induced Cirrhosis : In rats treated with CCl4, this compound significantly reduced liver collagen deposition, prevented ascites formation, and decreased intrahepatic resistance and portal perfusion pressure researchgate.netpnas.orgmedchemexpress.com. This model highlights its efficacy in chronic liver injury leading to cirrhosis and portal hypertension.

Concanavalin (B7782731) A (Con A)-Induced Autoimmune Hepatitis : In murine models, this compound protected against liver damage induced by Con A (a T helper 1-mediated injury model) and Fas agonistic antibody (Jo2), inhibiting cytokine release and caspase activation pnas.org. This demonstrates its immunomodulatory and anti-apoptotic effects in acute liver injury.

Nonalcoholic Steatohepatitis (NASH) : this compound has shown efficacy in experimental models of NASH in rats, improving liver histology, decreasing lipid peroxidation, suppressing increases in LDH release, plasma insulin, and TNF-α, and normalizing liver weight and glutathione (B108866) levels nih.gov. Its cytoprotective, antioxidant, and hypoinsulinemic properties were observed, and these effects could be enhanced when combined with vitamin E nih.gov.

Bile Duct Ligation (BDL) Models : this compound has been shown to reduce portal pressure in BDL cirrhotic rat models, further supporting its role in ameliorating portal hypertension nih.govnih.gov.

The preclinical data consistently suggest that this compound, by selectively delivering NO to the liver, can mitigate key pathological features across diverse liver diseases, including fibrosis, inflammation, and portal hypertension.

Methodological Advancements in Preclinical Study Design for Bile Acid Derivatives

Methodological advancements in preclinical study design for bile acid derivatives like this compound are crucial for improving translational success and understanding their complex pharmacology. Key areas of focus include:

Comprehensive Bile Acid Profiling : Recent advances in liquid chromatography and mass spectrometry allow for highly sensitive profiling of individual bile acids across various matrices (e.g., plasma, liver tissue) nih.gov. This enables a deeper understanding of how bile acid derivatives impact the endogenous bile acid pool, considering biological variability, sex differences, diurnal fluctuations, and fed/fasting states nih.gov. Such comprehensive profiling can help identify specific bile acid-related biomarkers for hepatobiliary injury and disease nih.govresearchgate.net.

Species Differences and Translational Considerations : Preclinical models often exhibit species-specific differences in bile acid homeostasis and drug-transporter interactions researchgate.net. Future studies should emphasize careful selection of animal models and robust normalization methods to overcome inter-individual variability in bile acid concentrations, facilitating better species translation nih.gov. Understanding these differences is critical for predicting human responses and designing effective clinical trials researchgate.net.

Advanced In Vitro Models : The development of advanced in vitro models, including 3D cell cultures and organ-on-a-chip systems, can provide more physiologically relevant platforms to study the metabolism, distribution, and cellular effects of bile acid derivatives, potentially reducing the reliance on animal models for initial screening researchgate.net.

Targeted Delivery Systems : Research into novel drug delivery systems that allow direct targeting of specific liver cell populations (e.g., hepatic myofibroblasts, LSECs) is gaining traction f1000research.com. This includes utilizing carriers that bind preferentially to activated cells or employing gene therapy approaches to deliver therapeutic agents f1000research.com. For bile acid derivatives, ensuring the NO moiety is released precisely where needed, without compromising the inherent liver-targeting properties of the bile acid backbone, is a critical design consideration, as seen with the lessons from this compound's clinical trial nih.gov.

Assessment of Multifaceted Mechanisms : Given the complex interplay of inflammation, apoptosis, and fibrosis in liver diseases, preclinical studies should employ a multi-omics approach (genomics, proteomics, metabolomics) to fully elucidate the spectrum of mechanisms underlying the therapeutic effects of bile acid derivatives researchgate.net. This includes detailed assessment of signaling pathways (e.g., cGMP-dependent and independent pathways for NO), cellular interactions, and long-term histological outcomes elsevier.es.

Combination Therapies : Investigating the synergistic effects of bile acid derivatives with other therapeutic agents, such as antioxidants (e.g., vitamin E), is important for developing more effective combination therapies nih.gov. Preclinical designs should include arms that evaluate such combinations to identify optimal treatment strategies.

These methodological advancements will contribute to a more robust preclinical evaluation of bile acid derivatives, enhancing the likelihood of successful translation to clinical applications for liver diseases.

Q & A

Q. Table 1: Key Mechanistic Comparisons

| Parameter | This compound | Endogenous NO |

|---|---|---|

| Source | UDCA derivative | eNOS enzymatic activity |

| Release Site | Liver-specific | Systemic (vascular endothelia) |

| Measurement Method | HPLC for NO metabolites | Griess assay for nitrites |

[Basic] What experimental models are validated for assessing this compound's efficacy in nonalcoholic steatohepatitis (NASH)?

Methodological Answer:

The rat methionine-choline-deficient (MCD) diet model is widely used to study this compound in NASH. Key endpoints include histopathological scoring (steatosis, inflammation), serum ALT/AST levels, and oxidative stress markers (MDA, GSH). For example, a 6-week MCD diet in Sprague-Dawley rats treated with this compound (10 mg/kg/day) showed 40% reduction in fibrosis scores compared to controls. Researchers should standardize diet composition, treatment duration, and blinding protocols to minimize variability .

Q. Table 2: Rat NASH Model Parameters

| Parameter | Details |

|---|---|

| Diet | Methionine-choline-deficient |

| Duration | 6–8 weeks |

| Primary Endpoints | Histopathology (NAS score), ALT/AST |

| This compound Dosage | 10 mg/kg/day (equimolar to UDCA) |

[Advanced] How can researchers reconcile discrepancies in this compound's therapeutic outcomes across experimental models (e.g., rat NASH vs. portal hypertension studies)?

Methodological Answer:

Discrepancies may arise from model-specific pathophysiology (e.g., NASH vs. hemodynamic-focused portal hypertension) or dosing regimens. For instance, in rat NASH models, this compound reduced oxidative stress by 50%, while in portal hypertension (NCT00414869), its effect on hepatic venous pressure gradient was modest. To address this, employ meta-regression analysis to isolate variables like disease stage, species differences, and pharmacokinetic profiles. Sensitivity analysis can further identify confounding factors (e.g., concurrent therapies, diet composition) .

[Advanced] What methodological considerations are critical when designing combination therapies involving this compound and antioxidants like vitamin E?

Methodological Answer:

Combination therapies require rigorous dose-response studies to identify synergistic effects. In a rat NASH model, co-administration of this compound (5 mg/kg/day) and vitamin E (50 IU/kg/day) reduced hepatic TNF-α by 60% vs. 35% for monotherapy. Key steps include:

Isobolographic Analysis: Quantify synergy/additivity.

Oxidative Stress Profiling: Measure lipid peroxidation (MDA) and antioxidant enzymes (SOD, catalase).

Temporal Sequencing: Test pre-treatment vs. concurrent administration.

Ensure statistical power using factorial ANOVA to account for interaction effects .

Q. Table 3: Combination Therapy Outcomes

| Treatment | Fibrosis Reduction | MDA Reduction |

|---|---|---|

| This compound alone | 40% | 30% |

| Vitamin E alone | 25% | 20% |

| Combination | 60% | 55% |

[Advanced] How does this compound's off-target activity in non-hepatic tissues (e.g., arterial smooth muscle) influence experimental design?

Methodological Answer:

Although this compound is liver-specific, trace off-target effects in arterial smooth muscle (via residual NCX expression) may confound systemic outcomes. Researchers should:

Use tissue-specific knockout models (e.g., Cre-Lox hepatocyte-specific NCX deletion).

Quantify extrahepatic NO using microdialysis in non-target tissues.

Compare outcomes to UDCA controls to isolate this compound-specific effects. For example, arterial NCX activity in rats contributed to <5% of total NO release in one study .

[Basic] What analytical techniques are recommended for quantifying this compound's purity and metabolite stability?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for assessing this compound purity (98.06% in preclinical batches). Stability studies in simulated hepatic fluid (pH 6.8, 37°C) should track degradation products (e.g., UDCA, NO metabolites) over 24 hours. Mass spectrometry (LC-MS/MS) further validates metabolite identity and quantifies hepatic esterase activity .

[Advanced] What statistical approaches address data contradictions in this compound's anti-inflammatory vs. pro-apoptotic effects?

Methodological Answer:

Contradictory results (e.g., reduced inflammation but increased hepatocyte apoptosis in high-dose regimens) require multivariable analysis. Apply:

Pathway Enrichment Analysis: Identify if apoptosis markers (caspase-3) correlate with oxidative stress or independent pathways.

Dose-Response Meta-Analysis: Pool data from multiple studies to establish threshold effects.

Bayesian Network Modeling: Map causal relationships between NO release, ROS scavenging, and apoptosis triggers .

[Basic] What are the ethical and practical considerations for translating this compound from rodent models to human trials?

Methodological Answer:

Phase 2 clinical data (NCT00414869) highlight dose extrapolation challenges. Use allometric scaling (body surface area adjustment) to convert rodent doses (10 mg/kg) to human equivalents (~0.8 mg/kg). Ethical considerations include monitoring portal hypertension rebound after discontinuation and hepatotoxicity via serial FibroScan assessments. Institutional review boards (IRBs) often require preclinical data on teratogenicity (e.g., zebrafish embryo assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.